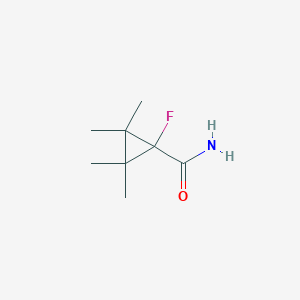
1-fluoro-2,2,3,3-tetramethylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-2,2,3,3-tetramethylcyclopropane-1-carboxamide is a fluorinated cyclopropane derivative This compound is characterized by its unique structural features, including a cyclopropane ring substituted with four methyl groups and a fluorine atom, along with a carboxamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-fluoro-2,2,3,3-tetramethylcyclopropane-1-carboxamide typically involves the fluorination of a suitable cyclopropane precursor. One common method includes the reaction of 2,2,3,3-tetramethylcyclopropane-1-carboxylic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The resulting 1-fluoro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid is then converted to the carboxamide derivative through an amidation reaction using ammonia or an amine source .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Fluoro-2,2,3,3-tetramethylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Applications De Recherche Scientifique
1-Fluoro-2,2,3,3-tetramethylcyclopropane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-fluoro-2,2,3,3-tetramethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The fluorine atom and the cyclopropane ring contribute to its unique binding properties and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 1-Fluoro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid
- 2,2,3,3-Tetramethylcyclopropane-1-carboxamide
- 1-Chloro-2,2,3,3-tetramethylcyclopropane-1-carboxamide
Comparison: 1-Fluoro-2,2,3,3-tetramethylcyclopropane-1-carboxamide stands out due to the presence of the fluorine atom, which imparts unique chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it distinct from its non-fluorinated counterparts .
Propriétés
Formule moléculaire |
C8H14FNO |
|---|---|
Poids moléculaire |
159.20 g/mol |
Nom IUPAC |
1-fluoro-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C8H14FNO/c1-6(2)7(3,4)8(6,9)5(10)11/h1-4H3,(H2,10,11) |
Clé InChI |
YGMATHWCLCKFTP-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C1(C(=O)N)F)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















